molecular formula C3H7ClN2 B1281058 3-Aminopropanenitrile hydrochloride CAS No. 646-03-7

3-Aminopropanenitrile hydrochloride

Cat. No.: B1281058
CAS No.: 646-03-7
M. Wt: 106.55 g/mol
InChI Key: SOWHACJNMKTTRC-UHFFFAOYSA-N
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Description

3-Aminopropanenitrile hydrochloride: is an organic compound with the molecular formula C3H6N2·HCl. It is a derivative of 3-aminopropanenitrile, which contains both amine and nitrile functional groups. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

3-Aminopropanenitrile hydrochloride can be synthesized through the reaction of acrylonitrile with ammonia. The reaction typically proceeds as follows:

  • Reaction of Acrylonitrile with Ammonia:

    • Acrylonitrile (CH2=CHCN) is reacted with ammonia (NH3) in the presence of a catalyst.
    • The reaction is carried out under controlled temperature and pressure conditions to yield 3-aminopropanenitrile.
  • Formation of Hydrochloride Salt:

    • The resulting 3-aminopropanenitrile is then treated with hydrochloric acid (HCl) to form this compound.

Industrial Production Methods:

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

  • Continuous feeding of acrylonitrile and ammonia into a reactor.
  • Use of a suitable catalyst to enhance the reaction rate.
  • Controlled temperature and pressure to maintain optimal reaction conditions.
  • Purification steps to isolate and crystallize the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

3-Aminopropanenitrile hydrochloride undergoes various chemical reactions, including:

  • Oxidation:

    • Oxidation of the amine group can lead to the formation of nitrile oxides or other oxidized derivatives.
  • Reduction:

    • Reduction of the nitrile group can yield primary amines or other reduced products.
  • Substitution:

    • The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitrile oxides or other oxidized derivatives.

    Reduction: Primary amines or other reduced products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the preparation of β-alanine and pantothenic acid.

Biology:

  • Studied for its role in inhibiting lysyl oxidase, an enzyme involved in collagen cross-linking.
  • Investigated for its potential effects on connective tissue disorders.

Medicine:

  • Explored as a potential antirheumatic agent in veterinary medicine.
  • Researched for its anticancer properties, particularly in inhibiting tumor growth.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.
  • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

3-Aminopropanenitrile hydrochloride exerts its effects primarily through the inhibition of lysyl oxidase, an enzyme responsible for the cross-linking of collagen and elastin in connective tissues. By inhibiting this enzyme, the compound can interfere with the normal formation and maintenance of connective tissue, leading to various biological effects.

Molecular Targets and Pathways:

    Lysyl Oxidase Inhibition: The primary molecular target is lysyl oxidase, which plays a crucial role in the cross-linking of collagen and elastin.

    Pathways Involved: The inhibition of lysyl oxidase affects the extracellular matrix and connective tissue remodeling pathways.

Comparison with Similar Compounds

    Aminoacetonitrile: Contains an amine and nitrile group but with a shorter carbon chain.

    3-Aminopropionitrile: The base compound without the hydrochloride salt.

    β-Aminopropionitrile: Another name for 3-aminopropionitrile, highlighting its position on the carbon chain.

Comparison:

  • 3-Aminopropanenitrile Hydrochloride vs. Aminoacetonitrile:

    • This compound has a longer carbon chain, which can influence its reactivity and applications.
    • Aminoacetonitrile is more commonly used in different synthetic pathways due to its shorter chain.
  • This compound vs. 3-Aminopropionitrile:

    • The hydrochloride salt form is more stable and easier to handle in various applications.
    • 3-Aminopropionitrile is more reactive and can be used directly in certain reactions.
  • This compound vs. β-Aminopropionitrile:

    • Both names refer to the same compound, but the hydrochloride form emphasizes its salt nature, which can be relevant in specific contexts.

Properties

IUPAC Name

3-aminopropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.ClH/c4-2-1-3-5;/h1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWHACJNMKTTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482130
Record name 3-aminopropanenitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646-03-7
Record name Propanenitrile, 3-amino-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminopropanenitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopropanenitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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